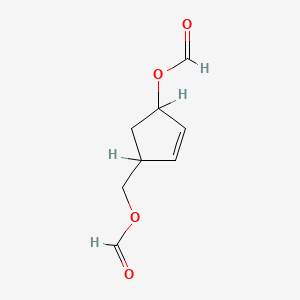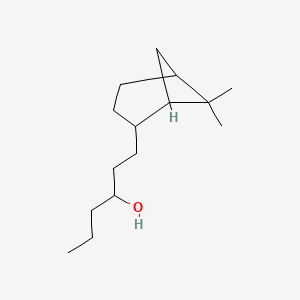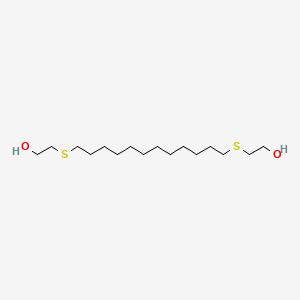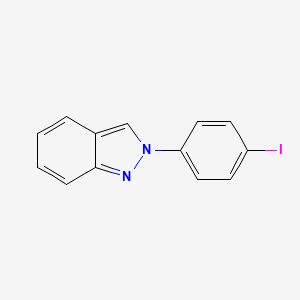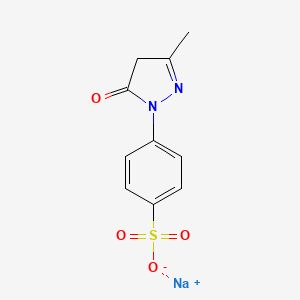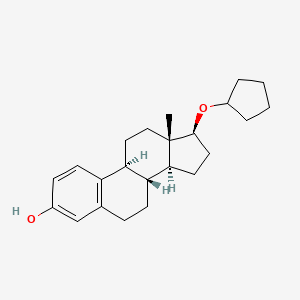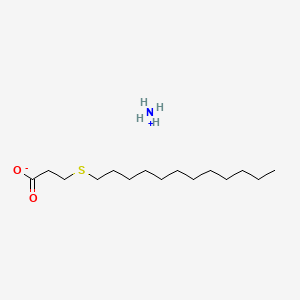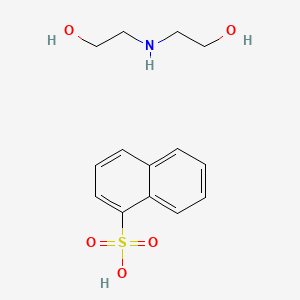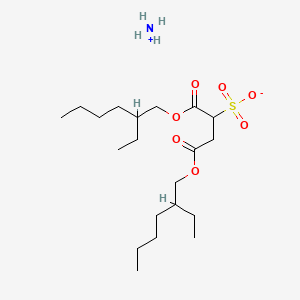
Ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate: is a chemical compound with the molecular formula C20H41NO7S and a molecular weight of 439.60704 . It is commonly used in various industrial and scientific applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The preparation of ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate begins with the esterification of maleic anhydride with 2-ethylhexanol to form di(2-ethylhexyl) maleate.
Sulfonation Reaction: The di(2-ethylhexyl) maleate is then sulfonated using ammonium bisulfite to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification and sulfonation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce various derivatives .
Scientific Research Applications
Chemistry: Ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate is used as a surfactant in various chemical processes, including emulsification and dispersion .
Biology: In biological research, it is used to study the effects of surfactants on cell membranes and protein interactions .
Medicine: This compound has applications in drug delivery systems, where it helps in the formulation of stable emulsions and suspensions .
Industry: Industrially, it is used in the production of detergents, lubricants, and other specialty chemicals .
Mechanism of Action
Mechanism: Ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate acts primarily as a surfactant, reducing the surface tension between different phases, such as oil and water .
Molecular Targets and Pathways: It interacts with lipid bilayers in cell membranes, altering their permeability and fluidity. This interaction can affect various cellular processes and protein functions .
Comparison with Similar Compounds
- Sodium 1,4-bis(2-ethylhexyl) sulphonatosuccinate
- Potassium 1,4-bis(2-ethylhexyl) sulphonatosuccinate
- Calcium 1,4-bis(2-ethylhexyl) sulphonatosuccinate
Uniqueness: Ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate is unique due to its ammonium ion, which imparts specific solubility and reactivity characteristics compared to its sodium, potassium, and calcium counterparts .
Properties
CAS No. |
30673-56-4 |
|---|---|
Molecular Formula |
C20H41NO7S |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.H3N/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);1H3 |
InChI Key |
BWSNWGNFRMLBCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[NH4+] |
Related CAS |
10041-19-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



